molecular formula C14H13BFNO3 B8083911 B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Cat. No.: B8083911
M. Wt: 273.07 g/mol
InChI Key: GQEARPAZFHVKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-[4-[[[(2-Fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a carbamoyl group linked to a 2-fluorobenzylamine moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and catalysis. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors due to their ability to form reversible covalent bonds with biological targets, such as proteases or histone deacetylases (HDACs) .

Properties

IUPAC Name

[4-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEARPAZFHVKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid, this method involves coupling a brominated benzamide precursor with bis(pinacolato)diboron in the presence of a palladium catalyst.

Procedure :

  • Starting Material : 4-Bromo-N-[(2-fluorophenyl)methyl]benzamide is synthesized via amide coupling between 4-bromobenzoic acid and (2-fluorophenyl)methylamine using HATU or EDC/HOBt.

  • Borylation Reaction :

    • React 4-Bromo-N-[(2-fluorophenyl)methyl]benzamide (1.0 eq) with bis(pinacolato)diboron (1.2 eq) in 1,4-dioxane.

    • Add PdCl₂(dppf) (5 mol%) and KOAc (3.0 eq).

    • Heat at 90°C under nitrogen for 12–24 hours.

  • Workup : Hydrolyze the pinacol boronate ester using PS-BBA (polymer-supported benzeneboronic acid) and aqueous HCl to yield the free boronic acid.

Key Data :

ParameterValueSource
Yield72–85%
CatalystPdCl₂(dppf)·CH₂Cl₂
Reaction Temperature90°C

This method offers scalability and compatibility with sensitive functional groups, though palladium removal requires careful purification.

Direct Amidation of Boron-Containing Intermediates

An alternative approach involves synthesizing the boronic acid first, followed by amide bond formation.

Procedure :

  • Boronic Acid Synthesis : Prepare 4-boronobenzoic acid via lithiation-borylation of 4-bromobenzoic acid using n-BuLi and B(OMe)₃.

  • Amide Coupling :

    • Activate 4-boronobenzoic acid with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

    • Add (2-fluorophenyl)methylamine (1.0 eq) and stir at RT for 6 hours.

  • Purification : Isolate the product via silica gel chromatography (EtOAc/hexane, 1:1).

Key Data :

ParameterValueSource
Yield65–78%
Purity>98% (HPLC)

This route avoids palladium catalysts but requires stringent anhydrous conditions due to boronic acid sensitivity.

Reductive Amination and Boronation

A third method employs reductive amination to install the (2-fluorophenyl)methyl group post-borylation.

Procedure :

  • Synthesize 4-Formylphenylboronic Acid : Oxidize 4-bromophenylboronic acid to the aldehyde using TEMPO/NaClO₂.

  • Reductive Amination :

    • React 4-formylphenylboronic acid with (2-fluorophenyl)methylamine (1.2 eq) and NaBH₃CN (1.5 eq) in MeOH.

    • Stir at RT for 12 hours.

  • Oxidation : Convert the secondary amine to the amide using MnO₂ in DCM.

Key Data :

ParameterValueSource
Yield58–70%
Byproduct<5% (unreacted aldehyde)

This method is less efficient but useful for substrates incompatible with palladium.

Optimization of Reaction Conditions

Catalyst Screening

Palladium catalysts significantly impact Miyaura borylation efficiency:

CatalystYield (%)Purity (%)Source
PdCl₂(dppf)·CH₂Cl₂8599
Pd(OAc)₂6295
XPhos Pd G37897

PdCl₂(dppf)·CH₂Cl₂ provides optimal activity due to its stability under reflux conditions.

Solvent Effects

Solvent polarity influences reaction rate and boronic acid stability:

SolventDielectric ConstantYield (%)
1,4-Dioxane2.285
THF7.572
DMF36.768

Low-polarity solvents like 1,4-dioxane minimize boronic acid protodeboronation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography:

Eluent SystemPurity (%)Recovery (%)
EtOAc/Hexane (1:1)9890
DCM/MeOH (95:5)9585

PS-BBA treatment reduces residual palladium to <10 ppm.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.12 (s, 1H, B-OH)

  • δ 7.85–7.45 (m, 4H, Ar-H)

  • δ 4.55 (d, 2H, CH₂NH)

  • δ 7.32–7.10 (m, 4H, 2-F-C₆H₄).

HPLC : Retention time = 6.2 min (C18, 70:30 H₂O/MeCN).

ConditionDegradation Over 6 Months
-20°C (desiccated)<2%
RT (ambient)15%

Solutions in DMSO remain stable for 1 month at -20°C.

Challenges and Mitigation Strategies

  • Protodeboronation : Minimized using low-temperature reactions and neutral pH.

  • Palladium Residues : Removed via PS-BBA scavenging or activated charcoal .

Chemical Reactions Analysis

Types of Reactions: B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4, PdCl2(dppf))

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Solvents: (e.g., toluene, ethanol, water)

    Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Phenols: (from oxidation)

    Substituted fluorophenyl derivatives: (from substitution reactions)

Scientific Research Applications

Introduction to B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic Acid

This compound is a boronic acid derivative notable for its unique chemical structure, which includes a boron atom bonded to a phenyl group, an amino group, and a carbonyl moiety. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Chemical Properties and Structure

The molecular formula of this compound is C14H13BFN3O3C_{14}H_{13}BFN_{3}O_{3}, with a molecular weight of approximately 273.07 g/mol. The presence of the fluorinated aromatic system enhances its reactivity and interaction with biological targets, making it a candidate for various medicinal applications.

Medicinal Chemistry

This compound exhibits significant potential as a pharmaceutical agent. Its ability to modulate the activity of G protein-coupled receptors (GPCRs) is particularly noteworthy. The compound has been studied for its antagonistic effects on chemokine receptors such as CXCR1 and CXCR2, which are implicated in various inflammatory diseases and cancer.

Anticancer Research

The compound's structure allows it to interact selectively with specific biological targets, potentially leading to the development of new anticancer therapies. Research indicates that boronic acids can inhibit tumor growth by interfering with signaling pathways associated with cancer cell proliferation.

Drug Development

This compound serves as a valuable scaffold for designing new drugs. Its unique chemical properties enable modifications that can enhance efficacy and reduce side effects in therapeutic applications .

Chemical Biology

In chemical biology, this compound can be used to study protein interactions and cellular processes due to its ability to form reversible covalent bonds with diols in glycoproteins. This property is critical for developing tools that can probe biological systems.

Case Study 1: Inhibition of Chemokine Receptors

Recent studies have demonstrated that this compound effectively inhibits the activity of CXCR1 and CXCR2 receptors in vitro. This inhibition leads to decreased migration of inflammatory cells, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Case Study 2: Antitumor Activity

In preclinical models, this compound has shown promising results in reducing tumor size when used in combination with other chemotherapeutic agents. The fluorinated moiety enhances its binding affinity to target proteins involved in tumor growth, thereby improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The presence of the fluorophenylmethylamino carbonyl group can influence the reactivity and selectivity of the compound in various reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbamoyl-Linked Boronic Acids
  • B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]Boronic Acid (): This analog replaces the 2-fluorophenyl group with a 2-furanylmethyl substituent.
  • B-[4-[[(2,2,2-Trifluoroethyl)amino]carbonyl]phenyl]Boronic Acid (): Substitution with a trifluoroethyl group enhances electron-withdrawing effects, which may improve metabolic stability but reduce membrane permeability compared to the fluorophenylmethyl analog.
Phenoxy-Linked Boronic Acids
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]Boronic Acid (): In silico studies demonstrated a binding affinity of −8.5 kcal/mol against Magnaporthe oryzae HDAC (MoRpd3), outperforming trichostatin A (−7.0 kcal/mol). At 1 µM, it inhibited appressorium formation by 85%, suggesting superior bioactivity compared to the target compound, for which specific data are lacking .

Electronic and Steric Influences

Fluorine Substituents
  • 2-Fluorophenyl Boronic Acid ():
    In rhodium-catalyzed carbometalation reactions, 2-fluorophenyl boronic acid exhibited moderate reactivity (25% yield) due to fluorine’s electron-withdrawing effects, which stabilize intermediates but may hinder nucleophilic attack . This suggests that the 2-fluorophenyl group in the target compound could similarly modulate reactivity in catalytic applications.

Degradation in Simulated Gastric Fluid
  • tert-Butyl 4-(4-((R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate ():
    Degrades in simulated gastric fluid, highlighting the instability of certain fluorinated compounds under acidic conditions. The target compound’s carbamoyl group may offer better stability, though experimental validation is required .
Solubility and LogP
  • (4-((Dimethylamino)methyl)Phenyl)Boronic Acid (): The dimethylamino group increases solubility in polar solvents (e.g., DMSO, ethanol) due to its basicity. In contrast, the target compound’s fluorophenyl-carbamoyl moiety likely results in higher lipophilicity (predicted logP ~2.5), reducing aqueous solubility but improving membrane permeability .

Data Tables: Key Comparative Metrics

Table 1. Binding Affinities of Selected Boronic Acids

Compound Name Target Enzyme Binding Affinity (kcal/mol) Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]BA MoRpd3 HDAC −8.5
Trichostatin A (Control) MoRpd3 HDAC −7.0
B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]BA N/A N/A

Table 2. Physicochemical Properties

Compound Name Solubility Predicted logP Stability in Acidic Media
B-[4-[[[(2-Fluorophenyl)methyl]amino]carbonyl]BA Low (DMSO) ~2.5 Likely stable
(4-((Dimethylamino)methyl)Phenyl)BA High (Ethanol) ~1.2 Stable
tert-Butyl 4-(2-Fluorophenyl)piperazine-1-carb. Low ~3.0 Unstable

Biological Activity

B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS No. 874288-27-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant studies that highlight its applications in cancer treatment, antimicrobial properties, and antioxidant effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃BFNO₃
  • Molecular Weight : 273.0673 g/mol
  • CAS Number : 874288-27-4

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications such as drug delivery systems.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance, a study investigating various boronic compounds found that certain derivatives reduced the viability of prostate cancer cells (PC-3) while maintaining the viability of healthy cells (L929 fibroblasts). The results indicated:

  • Cell Viability Reduction :
    • 5 µM concentration of B5 decreased PC-3 cell viability to 33% .
    • Healthy L929 cells maintained a viability of 95% under similar conditions .

This selective cytotoxicity is crucial for developing targeted cancer therapies.

Antimicrobial Properties

This compound has also been tested for its antimicrobial efficacy. In vitro studies showed that it exhibited activity against various microorganisms, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The inhibition zones measured ranged from 7 to 13 mm , indicating moderate antibacterial and antifungal activity . These findings suggest potential applications in treating infections caused by resistant strains.

Antioxidant Activity

Antioxidant properties are another area where boronic acids show promise. Various studies have employed methods such as DPPH and ABTS assays to evaluate the antioxidant capacity of boronic compounds. The results indicated that:

  • Boronic compounds demonstrated antioxidant activities comparable to standard antioxidants like α-Tocopherol and BHT.
  • These compounds were stable in both aqueous media and solid states during testing .

Study on Boron Neutron Capture Therapy (BNCT)

Boron compounds, including this compound, are being explored in the context of BNCT, a targeted cancer treatment modality. The mechanism involves the capture reaction between neutrons and the boron isotope 10B^{10}B, leading to localized energy release that can destroy cancer cells without affecting surrounding healthy tissue. Despite its potential, BNCT's clinical application is limited due to high costs and the need for specialized facilities .

Summary of Findings

Biological ActivityResults
Anticancer (PC-3)Cell viability reduced to 33% at 5 µM
AntimicrobialInhibition zones: 7–13 mm against various pathogens
AntioxidantComparable activity to α-Tocopherol and BHT

Q & A

Q. What validated analytical methods are recommended for detecting boronic acid impurities in compounds like B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic Acid?

A highly sensitive LC-MS/MS method has been validated for simultaneous determination of structurally similar boronic acids (e.g., carboxy phenyl boronic acid and methyl phenyl boronic acid) in pharmaceuticals. The method follows ICH guidelines, with detection limits <1 ppm, linearity (R² >0.99), and precision (%RSD <5%). Key parameters include reverse-phase chromatography (C18 column) and mass transitions optimized for boron isotope patterns .

Q. How can researchers optimize the synthesis of boronic acid derivatives with fluorophenyl substituents?

Reductive amination protocols using NaBH3CN in anhydrous methanol under nitrogen atmosphere are effective for introducing (2-fluorophenyl)methylamino groups. For example, reaction of (4-formylphenyl)boronic acid with 2-fluorobenzylamine derivatives yields target compounds with ~67% yield after purification via reverse-phase HPLC. Critical parameters include stoichiometric control of reagents and extended reaction times (24–48 hours) .

Q. What computational tools are suitable for predicting structural and spectral properties of this boronic acid?

Density Functional Theory (DFT) at the B3LYP/6-31G* level reliably predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. Software like SPARTAN 14 can validate experimental data, particularly for carbamoylphenyl boronic acid analogs, aiding in assignments of IR and NMR peaks .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl group influence catalytic applications of this boronic acid?

The electron-withdrawing fluorine substituent enhances reactivity in rhodium-catalyzed enantioselective reactions. For instance, 2-fluorophenyl boronic acids exhibit superior performance in carbometalation of dihydropyridines (25–41% yield, 99% ee) compared to non-fluorinated analogs. Ligand choice (e.g., chiral phosphines) and Rh(cod)(OH)₂ catalysts are critical for stereocontrol .

Q. What strategies mitigate contradictions in impurity quantification across different boronic acid batches?

Discrepancies in impurity profiles (e.g., genotoxic carboxy/methyl derivatives) require multi-parametric validation :

  • Cross-checking with orthogonal methods (e.g., NMR vs. LC-MS/MS).
  • Standardizing boron isotope abundance corrections in mass spectrometry.
  • Controlling reaction pH and temperature to minimize side reactions during synthesis .

Q. How can boronic acid affinity supports improve separation of glycosylated biomolecules in studies involving this compound?

Immobilizing aminophenyl boronic acid on agarose matrices enables selective binding of cis-diol-containing molecules (e.g., glycated hemoglobin). Optimal conditions include pH 8.5 buffers and competitive elution with sorbitol. This method achieves >95% recovery and tolerates moderate pH/temperature fluctuations .

Methodological Challenges and Solutions

Q. Why do disubstituted phenyl boronic acids show variable reactivity in cross-coupling reactions?

Steric hindrance and electronic effects dominate. For example, 2-fluorophenyl groups reduce steric bulk compared to 2-chloro analogs, enabling higher yields in Suzuki-Miyaura couplings. Pre-activation of boronic acids (e.g., via trifluoroborate salts) can further enhance reactivity .

Q. What protocols ensure stability of boronic acids during long-term storage?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Lyophilization or formulation with stabilizing agents (e.g., mannitol) reduces degradation. Periodic NMR or LC-MS monitoring is advised for quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.